molecular formula C12H24O2Si B14303796 tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane CAS No. 113201-34-6

tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane

Cat. No.: B14303796
CAS No.: 113201-34-6
M. Wt: 228.40 g/mol
InChI Key: JHHQWCLKUIEZKJ-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane: is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl group, dimethyl groups, and a cyclopropyl group attached to a silicon atom through an oxygen bridge. This compound is often used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-[(prop-2-en-1-yl)oxy]cyclopropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane involves its ability to form stable silicon-oxygen bonds. This stability allows it to act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule. The compound can also participate in various chemical reactions, forming new bonds and structures that are useful in synthetic chemistry .

Comparison with Similar Compounds

Comparison:

Uniqueness: tert-Butyl(dimethyl)({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane is unique due to the presence of the cyclopropyl group, which imparts steric hindrance and influences its reactivity and stability in chemical reactions .

Properties

CAS No.

113201-34-6

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

tert-butyl-dimethyl-(1-prop-2-enoxycyclopropyl)oxysilane

InChI

InChI=1S/C12H24O2Si/c1-7-10-13-12(8-9-12)14-15(5,6)11(2,3)4/h7H,1,8-10H2,2-6H3

InChI Key

JHHQWCLKUIEZKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1(CC1)OCC=C

Origin of Product

United States

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